Laccaic acid C

Description

Contextual Background of Lac Dyes

Lac dye is a natural colorant derived from the resinous secretions of the lac insect, Kerria lacca (formerly Coccus lacca). stainsfile.com This insect, found primarily in India and Thailand, produces a complex mixture of compounds, including the water-soluble laccaic acids, which are responsible for the characteristic red color. stainsfile.comaikuma-japan.com The dye itself is a mixture of at least five closely related anthraquinone (B42736) derivatives: laccaic acids A, B, C, D, and E. stainsfile.comresearchgate.net Of these, laccaic acid A is the most abundant, often comprising 71-96% of the dye, followed by laccaic acid B. researchgate.net Laccaic acid C, in contrast, is a minor component. researchgate.netnih.gov

Historical Perspective on Lac Dye Utilization

The use of lac dye has a rich history dating back thousands of years. shellac.netforeverest.net Ancient civilizations in India and China utilized it for a variety of purposes, including dyeing textiles like silk and leather, as a cosmetic for rouge and to color the palms and soles of the feet, and even for medicinal purposes. aikuma-japan.comshellac.netforeverest.net The vibrant red hues produced by lac dye made it a valuable commodity, and its use spread to Europe, where it was employed in coloring pottery by the ancient Greeks and for dyeing cloth by the Assyrians and Gauls. aikuma-japan.comclothroads.com The use of lac dye in Europe can be traced as far back as 250 AD, as mentioned by the Roman writer Claudius Aelianus. wikipedia.org It remained a significant dye until the advent of synthetic aniline (B41778) dyes in the 19th century. foreverest.net

Significance of this compound in Anthraquinone Research

Despite being a minor component, this compound holds particular importance in the study of anthraquinones. nih.gov Its unique structure, featuring an amino acid side chain, sets it apart from many other natural anthraquinone pigments. eje.cz This structural feature is crucial for understanding the biosynthetic pathways of laccaic acids. It is proposed that the amino acid residue in this compound is derived from tyrosine through a phenolic coupling with a polyhydroxyanthraquinone compound. proquest.com This provides valuable insight into the enzymatic processes and precursor molecules involved in the creation of this complex family of natural dyes.

Overview of Research Trajectories for this compound

Research into this compound has followed several key trajectories. A primary focus has been on its isolation and structural elucidation to understand its chemical nature. drugfuture.com More recent research has delved into its biosynthesis, aiming to identify the genes and enzymatic pathways responsible for its formation. proquest.com This includes the proposition that lac insects utilize a polyketide pathway, catalyzed by polyketide synthase, to produce laccaic acid D, which is believed to be a common precursor for other lac dye constituents, including this compound. proquest.com Furthermore, analytical methods have been developed for the detection and quantification of this compound in various matrices, which is essential for quality control and for studying its presence in historical artifacts and food products. koreascience.krfao.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H17NO13 |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C25H17NO13/c26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30/h1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39) |

InChI Key |

VRXULZFQCGXCRV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |

Origin of Product |

United States |

Chemical Profile of Laccaic Acid C

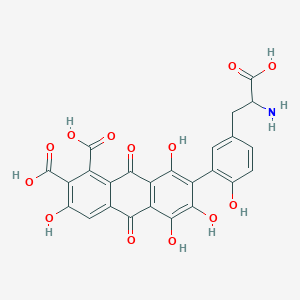

Molecular Structure and Formula

Laccaic acid C is a complex organic molecule with the chemical formula C₂₅H₁₇NO₁₃. nih.gov It is classified as a tetrahydroxyanthraquinone. nih.gov The core of the molecule is a 3,5,6,8-tetrahydroxy-9,10-anthraquinone structure. This core is further substituted with two carboxyl groups at positions 1 and 2, and a 5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl group at position 7. nih.gov This unique side chain, derived from the amino acid tyrosine, is a defining characteristic of this compound. proquest.com

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₁₇NO₁₃ nih.gov |

| Molecular Weight | 539.4 g/mol nih.gov |

| IUPAC Name | 7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid nih.gov |

| Classification | Tetrahydroxyanthraquinone, Polyphenol, Tricarboxylic acid, Alpha-amino acid nih.gov |

Role of Kerria lacca and Laccifer lacca

Physicochemical Properties

This compound is a red to very dark red solid. chemicalbook.com Due to the presence of multiple polar functional groups, including carboxyl and hydroxyl groups, it is soluble in aqueous bases and slightly soluble in DMSO. chemicalbook.comformulationbio.com The complex structure and presence of chromophores contribute to its properties as a dye.

| Physical Property | Description |

|---|---|

| Physical State | Solid formulationbio.com |

| Color | Red to Very Dark Red chemicalbook.com |

| Solubility | Slightly soluble in aqueous base and DMSO chemicalbook.comformulationbio.com |

Isolation, Separation, and Purification Methodologies for Laccaic Acid C

Extraction Techniques from Biological Sources

The initial step in obtaining Laccaic Acid C involves its extraction from the raw lac dye, a resinous secretion from the lac insect. wikipedia.org Various methods have been developed to optimize the yield and purity of the extracted laccaic acids.

Aqueous Extraction Methods

Aqueous extraction is a conventional and widely used method for isolating lac dye components. This process typically involves the use of an alkaline aqueous solution to dissolve the sticklac, followed by a series of treatments to precipitate and purify the laccaic acids.

One common approach involves dissolving sticklac in a sodium carbonate (Na₂CO₃) solution. google.com This is followed by salting-out with an inorganic salt, precipitation with a precipitating agent like calcium chloride (CaCl₂), and finally, acid treatment with hydrochloric acid or sulfuric acid to yield the crude lac dye. google.com The appearance, color, and physicochemical properties of the resulting lac red pigment can meet the standards for food additives. google.com Another method involves collecting sticklac from trees, powdering it, and extracting it with deionized water at 60°C for one hour. wikipedia.org The resulting aqueous solution is then filtered and concentrated under reduced pressure to yield a crude lac dye extract. wikipedia.org

The pH of the aqueous solution plays a crucial role in the extraction process. The color of the lac dye solution varies with pH, being orange-red at pH 3-5 and red-purple at pH 5-7 and above. talkingaboutthescience.com

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) has emerged as a more efficient and environmentally friendly alternative to conventional heating methods for extracting laccaic acids. icrc.ac.ir This technique utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. icrc.ac.ir

In a typical MAE process, crude lac powder is mixed with a solvent, such as an acidic medium or acidified methanol (B129727), and subjected to microwave irradiation for a specific duration, often ranging from 3 to 7 minutes. icrc.ac.ir The microwave treatment enhances the interaction between the solvent and the lac powder, facilitating the rupture of the animal cell wall and improving mass transfer kinetics, which ultimately increases the extraction yield. icrc.ac.ir Studies have shown that MAE can significantly enhance the color strength of the extracted dye. icrc.ac.ir For instance, an extract prepared in an acidic medium and irradiated for 5 minutes has been shown to yield high color strength. icrc.ac.ir The efficiency of MAE is attributed to its ability to provide uniform and leveled heating, which enhances the vibration and separation of materials in the solvent.

| Extraction Method | Key Parameters | Outcome | Reference |

| Microwave-Assisted Extraction (Acidic Medium) | 5 minutes of microwave irradiation | High color strength on un-irradiated fabric | icrc.ac.ir |

| Microwave-Assisted Extraction (Acidified Methanolic Medium) | 7 minutes of microwave irradiation | Good results on irradiated fabric | icrc.ac.ir |

Ultrasonication Techniques

Ultrasonication, or ultrasound-assisted extraction (UAE), is another advanced method that has proven effective for extracting lac dye. spkx.net.cnresearchgate.net This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which enhances the penetration of the solvent into the sample matrix and accelerates the extraction process. researchgate.netekb.eg

Research has demonstrated that ultrasonic power is more effective than conventional heating, especially at lower temperatures and for shorter durations. researchgate.net The optimization of process parameters such as ultrasonic power, extraction time, and the ratio of material to liquid is crucial for maximizing the extraction efficiency. spkx.net.cn For instance, optimal conditions have been identified as a material/liquid ratio of 1:6, an ultrasonic power of 1200 W, and an extraction duration of 18 minutes, resulting in an extraction efficiency of up to 85.15%. spkx.net.cn Increasing the ultrasonic power generally leads to increased dye extraction. researchgate.net

| Extraction Parameter | Optimal Value/Condition | Resulting Efficiency/Yield | Reference |

| Material/Liquid Ratio | 1:6 | 85.15% Extraction Efficiency | spkx.net.cn |

| Ultrasonic Power | 1200 W | 85.15% Extraction Efficiency | spkx.net.cn |

| Extraction Duration | 18 min | 85.15% Extraction Efficiency | spkx.net.cn |

| Yield of Lac Dye | - | 0.55% | spkx.net.cn |

Chromatographic Separation Approaches

Following the initial extraction, chromatographic techniques are employed to separate and purify the individual laccaic acid components, including this compound, from the crude extract.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has been successfully applied to the separation of lac dye components. researchgate.netnih.govmdpi.com This method avoids the use of a solid support matrix, which can cause irreversible adsorption of the sample, leading to higher sample recovery. talkingaboutthescience.com

In a typical HSCCC separation of lac dye, a two-phase solvent system is used. One well-documented system is composed of tert-butyl methyl ether, n-butanol, acetonitrile, and water in a 2:2:1:5 volume ratio. researchgate.netnih.govebi.ac.uk Using this method, researchers have been able to separate a 25 mg sample of lac dye, yielding 2.6 mg of this compound with a purity of 97.2%. researchgate.netnih.govebi.ac.uk The fractions obtained from HSCCC are subsequently analyzed by high-performance liquid chromatography (HPLC) and electrospray tandem mass spectrometry to confirm the identity and purity of the separated components. researchgate.netnih.gov

| Compound | Amount Yielded | Purity | Reference |

| This compound | 2.6 mg | 97.2% | researchgate.netnih.govebi.ac.uk |

| Laccaic Acid A | 9.5 mg | 98.1% | researchgate.netnih.govebi.ac.uk |

| Laccaic Acid B | 3.6 mg | 98.2% | researchgate.netnih.govebi.ac.uk |

Column Chromatography (e.g., Cellulose (B213188), Silica (B1680970) Gel, Polyamide)

Column chromatography is a fundamental and widely used technique for the purification of laccaic acids. Various stationary phases, including cellulose, silica gel, and polyamide, have been utilized to achieve separation based on the differential affinities of the laccaic acid components for the stationary and mobile phases.

Cellulose Column Chromatography: This has been used for the isolation of Laccaic Acid A. niscpr.res.in

Silica Gel Column Chromatography: This method has been employed for the isolation of Laccaic Acid D. niscpr.res.in

Polyamide Column Chromatography: A minor fraction of Laccaic Acid B has been isolated using a polyamide column. niscpr.res.in

The choice of the stationary phase and the mobile phase is critical for achieving effective separation of the different laccaic acids.

Preparative Paper Chromatography

Preparative paper chromatography is a classic technique that has been historically employed for the separation of laccaic acids. This method leverages the differential partitioning of the components of a mixture between a stationary phase (paper) and a mobile phase (solvent system).

In the context of laccaic acid isolation, cellulose powder, a material similar to paper, has been used as the stationary phase in column chromatography, which operates on similar principles. A common solvent system for separating laccaic acids, including this compound, is a mixture of 1-butanol–acetic acid–water in a 6:1:2 ratio. sut.ac.th This system allows for the separation of the major components, laccaic acids A and B, from the minor fractions, which include this compound. sut.ac.th The separation is visualized as distinct bands on the chromatogram, which can then be physically separated. sut.ac.th While effective for initial separation, preparative paper chromatography is often used as a preliminary step, with further purification required to achieve high purity levels.

General steps for preparative paper chromatography include:

Preparation of the Chromatography Paper: A line is marked near the bottom of the paper, and the sample extract is repeatedly spotted onto this line and allowed to dry. ucdavis.edu

Development: The paper is formed into a cylinder and placed in a sealed chamber containing the solvent system. ucdavis.edu The solvent moves up the paper by capillary action, separating the components. ucdavis.edu

Elution and Visualization: After several hours, the paper is removed and dried. The separated components appear as colored spots or bands. ucdavis.edu These bands can be cut out, and the compound of interest can be eluted using an appropriate solvent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of laccaic acids with high resolution and sensitivity. marknesbitt.org.uk Preparative HPLC, in particular, is instrumental in isolating pure fractions of individual laccaic acids, including this compound. niscpr.res.in

Various HPLC methods have been developed, often utilizing reverse-phase columns and gradient elution. A common approach involves a C18 or C8 column with a mobile phase consisting of an aqueous acidic solution and an organic solvent like methanol or acetonitrile. niscpr.res.inresearchgate.netfao.orgkoreascience.kr The detection is typically performed using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, with characteristic absorbance maxima for laccaic acids around 275 nm, 280 nm, and 490-500 nm. marknesbitt.org.ukresearchgate.net

One study successfully separated lac dye components using high-speed counter-current chromatography followed by HPLC analysis. This method yielded 2.6 mg of 97.2% pure this compound from a 25 mg sample. nih.govresearchgate.net Another preparative HPLC method utilized a reverse-phase C18 column with a gradient of methanol:acetonitrile and aqueous perchloric acid, achieving the separation of several laccaic acids. niscpr.res.inresearchgate.net

Table 1: HPLC Conditions for this compound Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | RP-18 | C8 | Inertsil ODS-3 reverse-phase C18 |

| Mobile Phase | 0.1 mol/L citric acid buffer solution-methanol (16:5) | 0.3% TFA in water (A) and 0.3% TFA in methanol (B) | Methanol:acetonitrile (85:15) (A) and 0.15% perchloric acid in water (B) |

| Detector | PDA (280 nm and 490 nm) | DAD (495 nm) | PDA (275 nm and 410 nm) |

| Flow Rate | Not Specified | 0.6 mL/min | 15 mL/min |

| Column Temperature | 25 °C | 40 °C | Not Specified |

| Reference | researchgate.net | koreascience.kr | researchgate.net |

The retention time for this compound in one HPLC-DAD-MS analysis was recorded at 16.3 minutes, with a maximum absorbance at 494 nm. marknesbitt.org.uk The use of mass spectrometry (MS) in conjunction with HPLC (LC-MS) provides definitive identification based on the mass-to-charge ratio of the eluted compounds. marknesbitt.org.ukkoreascience.kr

Advanced Purification Strategies

Beyond standard chromatographic methods, several advanced strategies are employed to enhance the purity and yield of this compound from crude extracts.

Alkali Dissolution and Acid Precipitation

This chemical method leverages the acidic nature of laccaic acids to separate them from other components of lac dye. The process involves dissolving the crude lac dye in an alkaline solution, followed by precipitation of the laccaic acids by acidification. wikipedia.orggoogle.com

The general procedure is as follows:

Alkali Dissolution: The crude lac dye is dissolved in a dilute alkali solution, such as sodium hydroxide (B78521) or sodium carbonate, to form sodium salts of the laccaic acids. google.com This step also helps to precipitate insoluble impurities like waxes.

Filtration: The solution is filtered to remove any undissolved materials.

Acid Precipitation: A strong acid, typically hydrochloric acid or sulfuric acid, is added to the filtrate to lower the pH. wikipedia.orggoogle.com As the pH decreases, the laccaic acids become less soluble and precipitate out of the solution. The precipitation is often carried out in a stepwise manner to selectively precipitate different components. For instance, adjusting the pH to around 4 can remove certain impurities, after which further acidification to a pH of 2-3 leads to the precipitation of the desired laccaic acids. google.comgoogle.commdpi.com

Collection and Washing: The precipitate is collected by filtration and washed with water to remove excess acid and other water-soluble impurities. wikipedia.orggoogle.com

This method can be further refined by incorporating a salting-out step, where a neutral salt like sodium chloride is added to the alkaline solution to decrease the solubility of the laccaic acid sodium salts, causing them to precipitate.

Macroporous Adsorption Resin Chromatography

Macroporous adsorption resin chromatography is a highly effective technique for the purification and concentration of laccaic acids from aqueous solutions. google.comspkx.net.cn These resins are synthetic polymers with a porous structure and a large surface area, allowing them to adsorb organic molecules from a solution. nih.gov The selection of the appropriate resin is critical and depends on the polarity and molecular structure of the target compound. nih.gov

For the purification of lac red pigment, which contains this compound, various types of macroporous resins have been tested. Studies have shown that resins like AB-8 and D101 exhibit good adsorption and desorption characteristics for laccaic acids. spkx.net.cnnih.gov

The process typically involves:

Adsorption: The crude extract solution is passed through a column packed with the macroporous resin. The laccaic acids are adsorbed onto the resin surface. google.com Optimal adsorption is often achieved under specific pH and ethanol (B145695) concentrations. For example, with AB-8 resin, an absorption rate of up to 90% was achieved with an absorption solution containing 20% ethanol at pH 7. spkx.net.cn

Washing: The column is washed with water or a low-concentration ethanol solution to remove unbound impurities.

Desorption (Elution): The adsorbed laccaic acids are eluted from the resin using a suitable solvent, typically a higher concentration of ethanol. google.comnih.gov The eluent is then collected.

Concentration: The collected eluent is concentrated, often under reduced pressure, to obtain the purified lac red pigment. google.com

This method is advantageous because the resin can be regenerated and reused, making it a cost-effective and scalable process for industrial applications. google.com The use of macroporous resin chromatography can significantly increase the color value and purity of the final lac red pigment product. spkx.net.cn

Table 2: Macroporous Resins for Lac Red Pigment Purification

| Resin Type | Adsorption Conditions | Desorption Conditions | Outcome | Reference |

|---|---|---|---|---|

| AB-8 | Absorption solution with 20% ethanol at pH 7 | Not specified | Absorption rate up to 90%, enhanced color value | spkx.net.cn |

| D101 | Not specified | Elution with different concentrations of ethanol | Good balance of adsorption and desorption | nih.gov |

| General | Dilute ethanol solution | Concentrated ethanol | Concentrated and odorless lac red pigment | google.com |

Membrane Filtration

Membrane filtration is an advanced separation technology that utilizes semi-permeable membranes to separate components in a liquid based on their size and molecular weight. This technique has been applied to the purification of lac dye, offering a "green" and efficient alternative to traditional methods. google.com The process can involve a series of filtration steps, including ultrafiltration, nanofiltration, and reverse osmosis. google.com

A typical membrane filtration process for lac dye purification includes:

Coarse Filtration: The initial aqueous extract is subjected to coarse filtration to remove large suspended particles. google.com

Ultrafiltration: The coarsely filtered liquid is then passed through an ultrafiltration membrane. This step effectively removes high molecular weight substances such as proteins, bacteria, and latex. google.com

Nanofiltration: The permeate from the ultrafiltration step is then subjected to nanofiltration. This stage is crucial for removing smaller molecules like inorganic salts and carbohydrates, thereby concentrating the laccaic acids. google.com

Reverse Osmosis: Finally, reverse osmosis can be used to further concentrate the nanofiltration permeate, resulting in a highly purified and concentrated solution of laccaic acids. google.com

This multi-step membrane filtration process is advantageous as it operates at ambient temperatures, minimizing thermal degradation of the pigments. It is also an environmentally friendly method as it does not require the use of organic solvents. google.com Research has also explored the use of laccase-immobilized ultrafiltration membranes for water purification, a concept that could potentially be adapted for specific biotransformations or purification of compounds like laccaic acid. nih.gov

Analytical Methodologies

Extraction and Isolation Techniques

The extraction of laccaic acids from sticklac typically involves using water, as the dye components are water-soluble. stainsfile.com Further purification and isolation of individual laccaic acids, including the minor component laccaic acid C, can be achieved through various chromatographic techniques. Because commercial standards for individual laccaic acids are not always readily available, researchers have developed methods to separate them from the lac pigment mixture, often involving fractionation. fao.org

Mass Spectrometry (MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS)

Spectroscopic and Chromatographic Analysis

Several advanced analytical techniques are employed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a common method for separating and analyzing the components of lac dye. koreascience.krfao.org For more detailed structural information and confirmation, mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are utilized. koreascience.krresearchgate.netresearchgate.net Spectroscopic methods like UV-Vis spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are also used to characterize the dye and its components. spkx.net.cnresearchgate.net Surface-enhanced Raman scattering (SERS) spectroscopy has also been applied to the study of lac dye. researchgate.net

Advanced Analytical Techniques for Detection and Quantification of Laccaic Acid C

Chromatographic Method Development

Chromatographic methods are central to the separation and analysis of complex mixtures like natural dyes. The development of robust methods for Laccaic Acid C has focused primarily on High-Performance Liquid Chromatography (HPLC) due to its high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is the most widely employed technique for the analysis of laccaic acids. The choice of detector is critical for achieving the desired selectivity and sensitivity.

High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection is a powerful tool for the analysis of this compound. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing both quantitative data and spectral information that aids in peak identification and purity assessment.

Several studies have established HPLC-PDA methods for the analysis of lac dye constituents. The detection of this compound is typically performed at specific wavelengths where it exhibits maximum absorbance. Common wavelengths used for monitoring laccaic acids are around 275 nm, 280 nm, 490 nm, and 495 nm. marknesbitt.org.ukfoodsafety.or.krnih.gov The selection of the column is also crucial; reversed-phase columns such as C8 and C18 are frequently used to achieve optimal separation. foodsafety.or.krnih.govfao.org For instance, one method utilized a Unison UK-C8 column to separate laccaic acids. foodsafety.or.kr Another study determined the main pigments in lac color products using an RP-18 column with detection at 280 nm and 490 nm. nih.gov

In a specific analysis, this compound was identified with a retention time of 16.37 minutes and a maximum absorbance (λmax) at 494 nm. marknesbitt.org.uk The ability to compare the full spectrum of an unknown peak with that of a known standard enhances the reliability of identification. iteh.ai

Table 1: Examples of HPLC-PDA Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Unison UK-C8 (4.6mm×250mm, 3 µm) foodsafety.or.kr | RP-18 nih.gov |

| Mobile Phase | A: 0.3% TFA in waterB: 0.3% TFA in methanol (B129727) foodsafety.or.kr | 0.1 mol/L citric acid buffer solution-methanol (16:5) nih.gov |

| Detection Wavelength | 495 nm foodsafety.or.kr | 280 nm and 490 nm nih.gov |

| This compound λmax | Not specified | 494 nm marknesbitt.org.uk |

| This compound Retention Time | Not specified | 16.37 min marknesbitt.org.uk |

This table is interactive. Click on the headers to sort.

HPLC with a single or variable wavelength Ultraviolet-Visible (UV-Vis) detector is a more conventional approach for the quantitative analysis of this compound. While not providing the full spectral data of a PDA detector, it offers robust and reliable quantification at a pre-selected wavelength. The analysis of laccaic acids using HPLC-UV-Vis has been a common practice, often serving as a foundational technique before coupling with more advanced detectors like mass spectrometers. koreascience.krnih.gov

The detection wavelength is chosen based on the absorbance maximum of the analyte to ensure the highest sensitivity. For this compound, which contributes to the red color of lac dye, a wavelength in the visible region, such as 494 nm, is effective. marknesbitt.org.uk In one method, an Agilent 1100 series HPLC with a UV/VIS detector was set at 275 nm with a reference wavelength of 360 nm for the analysis of lac dye components. niscpr.res.in

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an exceptionally high degree of selectivity and sensitivity, enabling the definitive identification and trace-level quantification of this compound. koreascience.kr This technique is particularly valuable for analyzing complex matrices, such as those found in food products or historical textiles, where co-eluting interferences can be problematic for UV-based detectors. fao.orgresearchgate.net

In negative electrospray ionization (ESI) mode, this compound is typically detected as its deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 538. marknesbitt.org.uknih.gov Further structural confirmation is achieved through MS/MS fragmentation. When the precursor ion at m/z 538 is isolated and fragmented, it produces characteristic product ions. A common fragmentation pathway involves the loss of a carboxyl group (CO₂), resulting in a prominent product ion at m/z 494 [M-H-CO₂]⁻. marknesbitt.org.uknih.gov This specific transition (538 → 494) can be used in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

Table 2: Mass Spectrometric Data for this compound Identification

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Product Ion (m/z) | Reference |

|---|

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Detection

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of charged analytes like laccaic acids. ijraset.com This hyphenated technique offers advantages such as short analysis times, low sample and solvent consumption, and high separation efficiency. jcdronline.org

The use of CE-MS has been successfully demonstrated for the identification of anthraquinone (B42736) coloring matters, a class of compounds that includes the laccaic acids. medkoo.commedkoo.com The method's ability to separate closely related structures makes it suitable for distinguishing between the different laccaic acid components within a sample. jcdronline.org For effective CE-MS analysis, the use of volatile buffers, such as those based on formic acid or ammonium (B1175870) acetate, is essential to ensure compatibility with the mass spectrometer's interface. ijraset.com

Method Validation Parameters in Quantitative Analysis

To ensure that an analytical method for this compound is reliable, accurate, and precise, it must be thoroughly validated. Method validation is a critical requirement for quality control and regulatory purposes. particle.dk The key parameters assessed during validation include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). particle.dkkoreascience.kr

One study validating an HPLC-PDA method for laccaic acid in various food matrices reported the following results:

Linearity: The calibration curve showed high linearity with a coefficient of determination (R²) of ≥ 0.999 across all matrices. koreascience.kr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The method detection limit (MDL) and method quantification limit (MQL) for laccaic acid were 1.93 mg/kg and 5.86 mg/kg, respectively. koreascience.kr Another study reported LODs ranging from 0.01–0.15 µg/mL and LOQs from 0.02 to 0.47 µg/mL for different laccaic acids. fao.org

Accuracy and Precision: In intraday and inter-day experiments, the accuracy was found to be between 91.5% and 100.9%, while the precision, expressed as the relative standard deviation (RSD), was between 0.8% and 2.6%. koreascience.kr Another analysis showed accuracy between 90.3–122.2% and precision (RSD%) of 0.3–13.1%. fao.org These values fall within the criteria set by organizations like the AOAC. koreascience.kr

Table 3: Summary of Method Validation Parameters for Laccaic Acid Analysis

| Parameter | Reported Value Range | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | fao.orgkoreascience.kr |

| Limit of Detection (LOD) | 0.01–0.15 µg/mL; 1.93 mg/kg | fao.orgkoreascience.kr |

| Limit of Quantification (LOQ) | 0.02–0.47 µg/mL; 5.86 mg/kg | fao.orgkoreascience.kr |

| Accuracy (% Recovery) | 90.3% - 122.2% | fao.orgkoreascience.kr |

| Precision (% RSD) | 0.3% - 13.1% | fao.orgkoreascience.kr |

This table is interactive. Click on the headers to sort.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the target analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. koreascience.kr In the analysis of laccaic acids, selectivity is crucial for distinguishing this compound from its closely related derivatives, primarily laccaic acids A, B, and E, which are often present in lac dye extracts. stainsfile.comresearchgate.net

High-performance liquid chromatography (HPLC) methods, particularly when coupled with mass spectrometry (MS), provide excellent selectivity. marknesbitt.org.uk In one study, a high-performance liquid chromatography-diode array detector (HPLC-DAD) method successfully separated the components of lac dye. The retention time for this compound was identified as approximately 16 minutes, distinct from other components like Laccaic Acid A (36 min) and B (32.5 min). koreascience.kr

Further confirmation of specificity is achieved using LC-MS analysis. In electrospray ionization (ESI) negative mode, this compound is identified by its specific deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 538. marknesbitt.org.uk This combination of a unique retention time and a specific mass-to-charge ratio provides high confidence in the identification and selective measurement of this compound, even in complex mixtures. marknesbitt.org.ukkoreascience.kr The specificity is typically evaluated by comparing the chromatograms and spectra of blank samples, standard solutions, and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. koreascience.kr

| Parameter | Observation | Technique | Reference |

| Retention Time (Rt) | ~16.3 minutes | HPLC-DAD-MS | marknesbitt.org.uk |

| Mass-to-Charge (m/z) | 538 [M-H]⁻ | ESI-MS (Negative Mode) | marknesbitt.org.uk |

| λmax | 494 nm | HPLC-DAD | marknesbitt.org.uk |

Linearity and Calibration Curve Development

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com For the quantification of laccaic acid, a calibration curve is constructed by analyzing a series of standard solutions at different concentrations. koreascience.kr The response (e.g., peak area) is then plotted against concentration, and a linear regression is applied.

In a study validating an HPLC-DAD method for laccaic acid in food matrices, a six-point calibration curve was established using standard solutions with concentrations ranging from 10 to 1,000 mg/L. koreascience.krkoreascience.kr The analysis yielded a coefficient of determination (R²) of 0.9999, indicating excellent linearity. koreascience.kr Other studies have also reported high linearity for laccaic acids, with R² values of 0.999 or above. fao.orgfoodsafety.or.kr This strong linear relationship is fundamental for the accurate quantification of this compound in unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) are also determined from the calibration curve, representing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. koreascience.kr

| Parameter | Finding | Matrix | Reference |

| Concentration Range | 10 - 1,000 mg/L | Standard Solution | koreascience.kr |

| Calibration Equation | y = 8.04x - 25.02 | Standard Solution | koreascience.kr |

| Coefficient of Determination (R²) | 0.9999 | Standard Solution | koreascience.kr |

| Limit of Detection (LOD) | 9.67 mg/L | Standard Solution | koreascience.kr |

| Limit of Quantification (LOQ) | 29.31 mg/L | Standard Solution | koreascience.kr |

| Method Detection Limit (MDL) | 1.93 mg/kg | Food Samples | koreascience.kr |

| Method Quantification Limit (MQL) | 5.86 mg/kg | Food Samples | koreascience.kr |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). ijper.org Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery experiments. foodsafety.or.kr

These parameters are evaluated at two levels:

Intra-day precision (repeatability): Assesses variability within the same day under the same operating conditions. ijper.org

Inter-day precision (intermediate precision): Assesses variability on different days, which may include different analysts or equipment. ijper.org

For the analysis of laccaic acid in food products like beverages, candy, and sausage, a validated HPLC method demonstrated high precision and accuracy. koreascience.kr Intra-day precision ranged from 0.8% to 1.7% RSD, while inter-day precision was between 0.9% and 2.6% RSD. koreascience.kr Accuracy, measured as recovery, was found to be between 91.5% and 100.9% for both intra-day and inter-day assessments across the different food matrices. koreascience.kr Another study reported precision for laccaic acids in ham, tomato juice, and red pepper paste at 0.3–13.1% RSD, with accuracy ranging from 90.3% to 122.2%. fao.orgfoodsafety.or.kr These results fall within the acceptable criteria set by bodies like the AOAC, confirming the method's reliability. koreascience.kr

| Matrix | Spiked Conc. (mg/kg) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Beverage | 10, 20, 40 | 92.7 - 95.8 | 91.5 - 96.2 | 0.8 - 1.7 | 0.6 - 1.5 | koreascience.kr |

| Candy | 10, 20, 40 | 95.9 - 99.7 | 98.1 - 100.9 | 1.0 - 1.8 | 1.2 - 2.6 | koreascience.kr |

| Sausage | 10, 20, 40 | 96.1 - 100.8 | 96.5 - 100.4 | 1.1 - 1.8 | 0.9 - 1.6 | koreascience.kr |

Evaluation of Matrix Effects

When analyzing complex samples such as food or biological materials using sensitive techniques like LC-MS/MS, co-eluting substances from the sample matrix can interfere with the ionization of the target analyte. core.ac.uk This phenomenon, known as the matrix effect, can cause either signal suppression or enhancement, leading to inaccurate quantification. core.ac.ukbataviabiosciences.com

The matrix effect is commonly evaluated by comparing the response of an analyte in a standard solution prepared in a pure solvent to its response in a blank sample extract spiked with the analyte at the same concentration. core.ac.uk The matrix effect is calculated as a percentage; a value close to 0% (or a ratio close to 100%) indicates a negligible effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement. koreascience.krbataviabiosciences.com

In the analysis of laccaic acid in various food products, matrix effects were found to be minimal. koreascience.kr The calculated values were 2.96% for beverages, -1.35% for candy, and -2.24% for sausage. koreascience.kr These low values suggest that the sample preparation and chromatographic conditions were effective in minimizing interference from the sample matrix, thereby ensuring reliable quantification. koreascience.kr To compensate for potential matrix effects, strategies such as using matrix-matched calibration curves are often employed. koreascience.kr

| Matrix | Matrix Effect (%) | Interpretation | Reference |

| Beverage | +2.96 | Minor signal enhancement | koreascience.kr |

| Candy | -1.35 | Negligible signal suppression | koreascience.kr |

| Sausage | -2.24 | Negligible signal suppression | koreascience.kr |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step for the successful analysis of this compound, as it aims to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. nih.gov The choice of strategy depends on the nature of the sample matrix and the analytical technique used.

Solvent Extraction Protocols

Solvent extraction is the most common method for isolating laccaic acids from their source material, which can range from raw stick lac to processed foods and historical textiles. nih.govwikipedia.org The goal is to use a solvent or solvent system that efficiently dissolves this compound while leaving behind as much of the insoluble matrix as possible.

Several solvent systems have been reported for the extraction of laccaic acids:

Methanol and Ammonium Phosphate (B84403): A mixture of methanol and 0.3% ammonium phosphate is used for extracting laccaic acids from food samples like ham, tomato juice, and red pepper paste. fao.org

Acidified Methanol: An acidified methanolic medium has been used for microwave-assisted extraction from the lac insect (Kerria lacca). icrc.ac.ir

Acidic Aqueous Solutions: An aqueous solution of 2% HCl has been used for conventional boiling extraction. Other acidic protocols tested for extracting the dye from textiles include mixtures of formic acid and methanol or hydrochloric acid, methanol, and water. marknesbitt.org.uk

Oxalic Acid Mixture: An extraction method using a solution of 0.2 M oxalic acid, acetone, methanol, and water was found to be highly effective for extracting lac dye from historical textiles. marknesbitt.org.uk

The choice of solvent can influence the extraction efficiency of different laccaic acid components. For instance, water-based extractions from Kerria species tend to yield a different profile of laccaic acids compared to methanol-based extractions. marknesbitt.org.uk

Concentration Techniques

Following initial solvent extraction, the resulting extract is often dilute. A concentration step is frequently necessary to increase the analyte concentration above the method's limit of quantification (LOQ). koreascience.krfao.org This is especially important when analyzing trace amounts of this compound.

The most common technique for concentrating the extracts of laccaic acids is evaporation under reduced pressure . koreascience.krwikipedia.org This is typically performed using a rotary evaporator. The process involves gently heating the extract while reducing the pressure, which lowers the boiling point of the solvent and allows it to evaporate quickly without degrading the thermally sensitive analyte. wikipedia.org

In one validated method for food analysis, the initial extract underwent a fivefold concentration by vacuum evaporation. koreascience.kr This step was crucial for improving the method's sensitivity, significantly lowering the method detection limit (MDL) from 9.67 mg/L to 1.93 mg/kg and the method quantification limit (MQL) from 29.31 mg/L to 5.86 mg/kg. koreascience.kr This demonstrates that an effective concentration step is vital for achieving the low detection limits required for monitoring this compound in various applications.

Mechanisms of Action and Biological Activities of Laccaic Acid C in Vitro and Pre Clinical Animal Models

Intracellular Signaling Pathway Modulation

Laccaic acid C, as a component of lac water extract, has been identified as an inhibitor of specific intracellular signaling pathways, particularly those related to immune response and cancer cell signaling.

Inhibition of JAK2-STAT1-IRF1 Axis

Studies have identified laccaic acids A, B, C, and E as the active components in lac water extract responsible for inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 1 (STAT1)-Interferon Regulatory Factor 1 (IRF1) signaling pathway. researchgate.netnih.govrsc.org This pathway is a critical component of interferon-gamma (IFN-γ) signaling. nih.govrsc.org

Suppression of IFN-γ Signaling

Interferon-gamma (IFN-γ) is a cytokine with a dual role in cancer, capable of both promoting anti-tumor immunity and contributing to immunosuppressive microenvironments that aid tumor evasion. researchgate.netnih.gov Lac water extract, containing this compound, has been shown to suppress IFN-γ signaling. researchgate.netnih.gov This inhibition is achieved through the disruption of the JAK2-STAT1-IRF1 axis. nih.govrsc.org By inhibiting this pathway, laccaic acids can counteract the effects of IFN-γ. nih.govnih.gov

Reduction of PD-L1 and MHC Class I Expression

A significant consequence of the inhibition of the JAK2-STAT1-IRF1 pathway by laccaic acids is the reduction of Programmed death-ligand 1 (PD-L1) and Major Histocompatibility Complex (MHC) class I expression on the surface of melanoma cells. researchgate.netnih.govrsc.org PD-L1 is a crucial immune checkpoint protein that can be upregulated by IFN-γ, leading to the suppression of the anti-tumor immune response. nih.gov Research has shown that a crude fraction of laccaic acids significantly suppressed IFN-γ-induced PD-L1 expression in melanoma cells. researchgate.netrsc.org This suggests that this compound, as one of the active components, contributes to this effect.

Table 2: Impact of Laccaic Acids on the JAK2-STAT1-IRF1 Axis and Downstream Targets

| Target | Effect of Laccaic Acid | Cell Type | Reference |

| JAK2-STAT1-IRF1 pathway | Inhibition | Melanoma cells | researchgate.netnih.govrsc.org |

| IFN-γ-induced PD-L1 expression | Suppression | Melanoma cells | researchgate.netrsc.org |

| IFN-γ-induced MHC Class I expression | Reduction | Melanoma cells | researchgate.netnih.govrsc.org |

Phosphorylation of Key Metabolic Regulators

In the context of insulin (B600854) resistance, laccaic acid has been observed to modulate the phosphorylation status of key proteins involved in metabolic regulation. researchgate.netnih.gov In a preclinical model of high-fat diet-induced insulin resistance, laccaic acid treatment increased the phosphorylation of several key signaling molecules that are typically suppressed under such conditions. researchgate.netnih.govresearchgate.net This includes the increased phosphorylation of IRS1/2, AKT, and GSK3β in the liver. researchgate.netnih.govresearchgate.net Furthermore, laccaic acid was found to increase the AMPK/AKT-mediated phosphorylation of FOXO1. researchgate.netnih.gov This phosphorylation event is significant as it prevents the nuclear translocation of FOXO1, thereby inhibiting its transcriptional activity on gluconeogenic genes. researchgate.netnih.gov

IRS1/2/AKT/GSK3β Pathway Activation

In pre-clinical animal models of high-fat diet-induced insulin resistance, laccaic acid treatment has been shown to modulate key proteins in the insulin signaling pathway. researchgate.netnih.gov Under insulin-resistant conditions, the phosphorylation of Insulin Receptor Substrate 1 and 2 (IRS1/2), Protein Kinase B (AKT), and Glycogen Synthase Kinase 3β (GSK3β) is typically suppressed. researchgate.net However, studies in C57BL/6J mice fed a high-fat diet revealed that a six-week treatment with laccaic acid significantly increased the phosphorylation of these proteins in the liver. researchgate.netnih.gov This activation of the IRS1/2/AKT/GSK3β cascade suggests a potential mechanism for improving insulin sensitivity. researchgate.net The activation of this pathway is a critical step in mediating insulin's effects on glucose metabolism.

Table 1: Effect of Laccaic Acid on Insulin Signaling Pathway Proteins in High-Fat Diet-Induced Insulin Resistant Mice

| Protein | Effect of Laccaic Acid Treatment | Pathway |

|---|---|---|

| IRS1/2 | Increased Phosphorylation | Insulin Signaling |

| AKT | Increased Phosphorylation | Insulin Signaling |

| GSK3β | Increased Phosphorylation | Insulin Signaling |

AMPK/AKT-Mediated FOXO1 Phosphorylation

Laccaic acid has been found to influence the phosphorylation of Forkhead box protein O1 (FOXO1), a transcription factor involved in the regulation of gluconeogenesis. researchgate.netnih.gov In animal models of diet-induced insulin resistance, laccaic acid administration led to an increase in AMP-activated protein kinase (AMPK) and AKT-mediated phosphorylation of FOXO1. nih.govresearchgate.netactascientific.com This phosphorylation event is crucial as it prevents the translocation of FOXO1 into the nucleus. nih.gov By sequestering FOXO1 in the cytoplasm, laccaic acid effectively inhibits its transcriptional activity, leading to the downregulation of gluconeogenic genes such as Glucose-6-phosphatase (G6PC) and Phosphoenolpyruvate carboxykinase (PCK1). nih.govresearchgate.net This action contributes to the attenuation of excessive glucose production in the liver. researchgate.net

Attenuation of Inflammatory Pathways

Beyond its metabolic effects, laccaic acid demonstrates anti-inflammatory properties by targeting key signaling cascades and reducing the expression of inflammatory mediators. researchgate.netnih.gov

ERK/NFκB Signaling Inhibition

Pre-clinical research indicates that laccaic acid can attenuate the inflammatory Extracellular signal-regulated kinase (ERK)/Nuclear factor kappa B (NFκB) signaling pathway. researchgate.netresearchgate.net In C57BL/6J mice with high-fat diet-induced insulin resistance, treatment with laccaic acid was shown to suppress this pathway, which is often upregulated in inflammatory states. nih.gov The inhibition of ERK/NFκB signaling is a significant mechanism underlying the anti-inflammatory effects of the compound. researchgate.net

Reduction of Pro-inflammatory Cytokine Expression (e.g., TNFα, IL-1β, IL-6)

Consistent with its inhibition of the ERK/NFκB pathway, laccaic acid treatment has been demonstrated to reduce the expression of several pro-inflammatory cytokines. researchgate.net In the same animal models, laccaic acid administration resulted in a decreased expression of Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netactascientific.com These cytokines are key mediators of the inflammatory response, and their reduction points to the potent anti-inflammatory potential of laccaic acid. researchgate.netfrontiersin.org

Table 2: Effect of Laccaic Acid on Pro-inflammatory Cytokine Expression

| Cytokine | Effect of Laccaic Acid Treatment |

|---|---|

| Tumor Necrosis Factor-alpha (TNFα) | Reduced Expression |

| Interleukin-1 beta (IL-1β) | Reduced Expression |

| Interleukin-6 (IL-6) | Reduced Expression |

Enzyme Inhibition Activities

Laccaic acid has also been identified as an inhibitor of specific enzymes, highlighting another facet of its biological activity.

Protease Inhibition (e.g., Plasma Hyaluronan-Binding Protein (PHBP) Proenzyme and Active Enzyme)

Research has identified laccaic acid as a potent inhibitor of Plasma Hyaluronan-Binding Protein (PHBP), a serine protease involved in proteolysis during inflammatory conditions. researchgate.netnih.govtandfonline.com Laccaic acid inhibits the protease in two distinct ways: it prevents the autoactivation of the PHBP proenzyme and also inhibits the catalytic activity of the already active enzyme. researchgate.netnih.govnih.gov This dual inhibitory action suggests a role in modulating extracellular proteolysis associated with inflammation. researchgate.net

Table 3: Inhibitory Activity of Laccaic Acid on Plasma Hyaluronan-Binding Protein (PHBP)

| Target | Activity | IC₅₀ (µg/ml) |

|---|---|---|

| PHBP Proenzyme | Inhibition of Autoactivation | 0.35 - 0.55 researchgate.netnih.govnih.gov |

| Active PHBP Enzyme | Inhibition of Catalytic Activity | 1.1 researchgate.netnih.govnih.gov |

Inhibition of Catalase and Peroxidase Activities

Laccaic acid has been identified as an inhibitor of catalase and peroxidase, enzymes that play a role in cell death processes. biosynth.com Catalase is a vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage. scbt.com The inhibition of these enzymes can disrupt the cellular redox balance, leading to an increase in reactive oxygen species and subsequent cellular damage. biosynth.comscbt.com

Antiproliferative and Chemopreventive Potentials (In Vitro Cell Line Studies)

Laccaic acid, as a component of lac dye, has demonstrated significant antiproliferative and chemopreventive potential in various in vitro studies. The structural similarity of laccaic acids to the well-known chemotherapeutic drug Adriamycin has prompted research into their anticancer activities. researchgate.neteurekaselect.comnih.govbenthamdirect.com

Studies have shown that laccaic acids, often within extracts or fractions of lac dye, exhibit potent growth-inhibitory effects against a range of human cancer cell lines.

The antiproliferative activity of laccaic acids has been evaluated against human breast cancer cell lines. A methanolic fraction of lac dye, which contains laccaic acids, showed promising inhibitory action against the MDA-MB-231 cell line, with a growth inhibition concentration (GI50) of less than 10 µg/mL, an efficacy comparable to the standard drug Adriamycin. researchgate.netnih.gov In one study, Laccaic Acid A, a closely related compound, was isolated and demonstrated significant anticancer activity against the MDA-MB-231 cell line with an IC50 value under 100 nM. nih.gov

Laccaic Acid A has also been shown to inhibit the growth of MCF-7 breast cancer cells. Its mechanism in these cells is often linked to the inhibition of DNA methyltransferase 1 (Dnmt1), which leads to the re-expression of tumor-suppressing genes that were silenced by methylation. nih.govfrontiersin.orgnih.gov

Table 1: Growth Inhibition of Breast and Cervical Cancer Cell Lines by Lac Dye Fractions

| Cell Line | Cancer Type | Active Fraction | Reported GI50 | Reference Drug |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Methanolic | <10 µg/mL | Adriamycin (<10 µg/mL) |

| MCF-7 | Breast Cancer | Laccaic Acid A | - | - |

| SiHa | Cervical Cancer | Methanolic | <10 µg/mL | Adriamycin (<10 µg/mL) |

Similar to its effect on breast cancer cells, the methanolic fraction of lac dye demonstrated significant antiproliferative activity against the SiHa human cervical cancer cell line. researchgate.netresearchgate.net The growth inhibition (GI50) was found to be less than 10 µg/mL, which is comparable to the activity of Adriamycin. researchgate.netnih.govbenthamdirect.com This highlights the potential of laccaic acid-containing extracts as a source for anticancer compounds. researchgate.net

An in vitro study of lac dye, which is a mixture of polyhydroxy anthraquinone (B42736) compounds including this compound, showed positive anticancer activity against six human leukemia cell lines. researchgate.netresearchgate.net Both crimson and yellow lac dyes were tested at concentrations of 10, 20, 40, and 80 μg/ml and were found to inhibit the proliferation of Raji, U937, K562, HL60, and Jurkat cells. researchgate.net The study suggests that lac dye can be considered a potential source for anticancer agents for leukemia. researchgate.netresearchgate.net However, the dye showed less activity against the MOLT-4 cell line. researchgate.net

Table 2: Growth Inhibition of Leukemia Cell Lines by Lac Dye

| Cell Line | Cancer Type | Result |

|---|---|---|

| U937 | Leukemia | Growth inhibition observed. researchgate.net |

| Raji | Leukemia | Growth inhibition observed. researchgate.net |

| K562 | Leukemia | Growth inhibition observed. researchgate.net |

| Jurkat | Leukemia | Growth inhibition observed. researchgate.net |

| MOLT 4 | Leukemia | Low to no activity observed. researchgate.net |

| HL60 | Leukemia | Growth inhibition observed. researchgate.net |

While the inhibition of DNA methyltransferase is a known mechanism for some laccaic acids, research points to other ways they can suppress cancer cell growth. nih.govnih.gov

One proposed mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies on laccaic acid A revealed it to be a non-necrotic and apoptotic inducer. nih.gov Furthermore, combinations of laccaic acid with phenethyl isothiocyanate were found to induce apoptosis in HT29 colorectal cancer cells. mdpi.com

Another potential mechanism is the intercalative binding of laccaic acids with DNA. researchgate.net The anthraquinone core structure of the molecule is believed to insert itself into the DNA structure, disrupting cancer cell viability and contributing to the reduction in the viability of leukemia cells. researchgate.net

Additionally, laccaic acid has been shown to attenuate inflammatory signaling pathways, such as the ERK/NFκB pathway. researchgate.net This leads to a reduction in the expression of inflammatory cytokines like TNFα, IL-1β, and IL-6, which can play a role in cancer progression. researchgate.net

Growth Inhibition Against Various Cancer Cell Lines

Cervical Cancer Cell Lines (e.g., SiHa)

Antioxidant Mechanisms

The antioxidant potential of laccaic acids has been explored through various in vitro assays that measure their ability to neutralize free radicals and reduce oxidizing agents.

The capacity of laccaic acids to scavenge free radicals is a key indicator of their antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. In one study, a mixture of laccaic acids demonstrated notable DPPH scavenging ability, with a reported median effective concentration (EC₅₀) of 0.38 mg/mL. researchgate.net This activity was found to be higher than that of the common synthetic antioxidant butylated hydroxytoluene (BHT) (EC₅₀=0.57 mg/mL) but lower than that of ascorbic acid (EC₅₀= 0.14 mg/mL) and gallic acid (EC₅₀=0.05 mg/mL). researchgate.net The mechanism behind this activity is attributed to the hydroxyl groups on the anthraquinone structure, which can donate hydrogen atoms to neutralize free radicals. Studies on lac dye as a whole have shown it can achieve a scavenging rate of up to 68% against DPPH radicals at certain concentrations. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Laccaic Acids Compared to Standards

| Compound/Extract | EC₅₀ (mg/mL) | Source |

|---|---|---|

| Laccaic Acids | 0.38 | researchgate.net |

| Ascorbic Acid | 0.14 | researchgate.net |

| Gallic Acid | 0.05 | researchgate.net |

The reducing power of a compound is another measure of its potential antioxidant activity, indicating its ability to donate electrons. Research has shown that laccaic acids possess significant reducing power. researchgate.net A comparative study indicated that the reducing power of a laccaic acids mixture was greater than that of its aluminum lake derivative, further confirming its electron-donating capability. researchgate.net This property is crucial for terminating radical chain reactions that can lead to cellular damage.

Reducing Power Assessment

Antimicrobial Activities

This compound, as a component of lac dye, contributes to the mixture's antimicrobial properties. To enhance its efficacy and solubility, lac dye is sometimes chemically modified into a methylated derivative for these studies. nih.govnih.govresearchgate.net

Research into the antibacterial effects of lac dye has shown promising results. Studies on methylated lac dye, which contains a mixture of laccaic acids including C, demonstrated strong antibacterial properties against the plant pathogenic bacterium Ralstonia solanacearum. nih.govnih.govresearchgate.net This activity was observed at very low concentrations of 40 and 50 µg/ml, indicating potent inhibitory action. nih.govnih.govresearchgate.net

Table 2: Antibacterial Activity of Methylated Lac Dye

| Bacterium | Effective Concentrations | Source |

|---|

The antifungal properties of methylated lac dye have been evaluated against several fungi that cause diseases in crop plants. researchgate.net In vitro spore germination assays revealed that methylated lac dye exhibits a varied spectrum of antifungal activity. nih.gov It has shown inhibitory effects against Alternaria solani and Curvularia lunata. researchgate.net The highest sensitivity was observed in Verticillium sp., where methylated lac dye achieved 100% inhibition of spore germination at concentrations of 750 and 1000 µg/ml. nih.govnih.govresearchgate.net

Table 3: Antifungal Efficacy of Methylated Lac Dye Against Phytopathogenic Fungi

| Fungal Species | Concentration (µg/ml) | Inhibition (%) | Source |

|---|---|---|---|

| Verticillium sp. | 500 | 73.68 | nih.gov |

| Verticillium sp. | 750 | 100 | nih.govresearchgate.netresearchgate.net |

| Verticillium sp. | 1000 | 100 | nih.govresearchgate.netresearchgate.net |

| Erysiphe pisi | 1000 | Varied sensitivity, some studies show low inhibition | nih.govresearchgate.net |

| Alternaria solani | Not specified | Active | researchgate.net |

| Curvularia lunata | Not specified | Active | researchgate.net |

Mechanisms of Microbial Cell Disruption

This compound is a component of lac dye, a natural mixture of several related anthraquinone derivatives. nih.gov The antimicrobial properties of lac dye and its constituent acids are attributed to their core anthraquinone structure. nih.govresearchgate.net While research specifically detailing the antimicrobial mechanism of this compound is limited, studies on closely related laccaic acids and the broader class of anthraquinones suggest several mechanisms of microbial cell disruption.

One proposed mechanism involves the disruption of the microbial cell membrane. It is suggested that these compounds may dissolve the lipid layer of the pathogen's cell wall, compromising its integrity and leading to cell lysis. researchgate.net Another significant mechanism is the inhibition of nucleic acid synthesis, a characteristic antimicrobial activity of the anthraquinonoid ring structure present in all laccaic acids. nih.govresearchgate.net

Studies on methylated lac dye, which contains a mixture of laccaic acid derivatives, have shown efficacy against various phytopathogenic fungi and bacteria. nih.govresearchgate.net For instance, methylated lac dye demonstrated strong antibacterial properties against Ralstonia solanacearum and antifungal activity against Verticillium sp., achieving 100% inhibition of spore germination at concentrations of 750 and 1000 µg/ml. nih.govresearchgate.net The antimicrobial effectiveness of different extracts of lac has been demonstrated against bacteria such as Escherichia coli and Staphylococcus aureus. ijper.org The modification of lac dye into its methyl derivative is thought to enhance its bio-efficacy, partly due to improved solubility. nih.gov

Table 1: Antimicrobial Activity of Lac Dye Extracts and Derivatives

| Organism | Compound/Extract | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Methanolic Lac Dye Extract | Notable activity at 1000 µg/mL | |

| Escherichia coli | Laccaic acid A | Substantial zone of inhibition | |

| Ralstonia solanacearum | Methylated Lac Dye | Strong antibacterial properties at 40-50 µg/ml | nih.gov |

| Verticillium sp. | Methylated Lac Dye | 100% spore germination inhibition at 750 µg/ml | nih.govresearchgate.net |

| Alternaria solani | Methylated Lac Dye | Antifungal activity | nih.gov |

Interaction with Biomolecules

DNA Intercalation Potential

The anthraquinone skeleton of laccaic acids is structurally similar to compounds known to interact with DNA. Research on laccaic acids A and B has provided insights into the potential for this class of molecules, including this compound, to bind to DNA.

Studies have shown that laccaic acid B can engage in intercalative binding with DNA, a process where a molecule inserts itself between the base pairs of the DNA double helix, disrupting its normal function. Furthermore, general lac dye extract, which contains a mixture of laccaic acids including C, has been shown to bind with calf thymus DNA, forming a ground-state complex. rsc.orgresearchgate.net

In contrast, Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of the enzyme DNA methyltransferase 1 (Dnmt1). ebi.ac.uknih.gov This enzyme is crucial for maintaining DNA methylation patterns, which regulate gene expression. nih.gov Laccaic acid A exerts its effect by competing with the DNA substrate for the enzyme's binding site, thereby altering gene expression in cancer cells. ebi.ac.uknih.govresearchgate.net This mode of action, while a direct interaction with a DNA-related enzyme, is distinct from direct intercalation into the DNA helix itself.

While the shared anthraquinone structure suggests that this compound may have DNA-binding capabilities, specific studies confirming its potential for DNA intercalation are not extensively detailed in the available literature.

Table 2: DNA Interaction Profile of Laccaic Acids A and B

| Compound | Interaction Type | Target | Outcome | Reference |

|---|---|---|---|---|

| Laccaic Acid A | DNA-competitive inhibition | DNA methyltransferase 1 (Dnmt1) | Alters expression of methylated genes | ebi.ac.uknih.govjove.com |

| Laccaic Acid B | Intercalative binding | DNA | Disrupts cancer cell viability | |

Chelation of Heavy Metals

Laccaic acids possess functional groups that enable them to act as chelating agents, binding to metal ions to form stable, complex structures. cd-bioparticles.netbeloit.edu This activity is significant for potential bioremediation applications and is a key aspect of their biological interactions.

Specific research on this compound has provided direct evidence of its potent metal-chelating ability. X-ray crystallographic analysis of this compound complexed with the HIV-1 RNase H domain revealed a distinct chelation mechanism. rcsb.org In this structure, this compound was observed to chelate two divalent metal ions, specifically manganese (II) ions (Mn²⁺), at the enzyme's catalytic center. rcsb.org The chelation involved one carbonyl and two hydroxy groups located on the anthraquinone backbone of the this compound molecule. rcsb.org

Studies on other laccaic acids and the general lac dye mixture further support this property. Spectroscopic investigations have demonstrated the interaction of laccaic acids A and B with metal ions such as aluminum (III) and nickel (II). sut.ac.th These interactions result in a bathochromic shift (a shift to a longer wavelength) in the dye's absorption spectrum, which is characteristic of metal-ligand complex formation. sut.ac.th The ability of laccaic acids to chelate metals is considered one of their key chemical properties. researchgate.net

Table 3: Metal Chelation by Laccaic Acids

| Laccaic Acid | Metal Ion | Method of Observation | Findings | Reference |

|---|---|---|---|---|

| This compound | Manganese (II) (Mn²⁺) | X-ray Crystallography | Chelation by one carbonyl and two hydroxy groups on the anthraquinone backbone. | rcsb.org |

| Laccaic Acid A | Aluminum (III) (Al³⁺), Nickel (II) (Ni²⁺) | UV-VIS Spectroscopy | Formation of metal complexes indicated by bathochromic shifts. | sut.ac.th |

| Laccaic Acid B | Aluminum (III) (Al³⁺), Nickel (II) (Ni²⁺) | UV-VIS Spectroscopy | Formation of metal complexes indicated by bathochromic shifts. | sut.ac.th |

| Laccaic Acid A | General Heavy Metals | Not specified | Noted as having potential for heavy metal chelation. | |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| Laccaic acid A |

| Laccaic acid B |

| This compound |

| Laccaic acid D |

| Laccaic acid E |

| Manganese (II) |

| Aluminum (III) |

| Nickel (II) |

| DNA methyltransferase 1 (Dnmt1) |

| Ralstonia solanacearum |

| Verticillium sp. |

| Escherichia coli |

| Staphylococcus aureus |

| Alternaria solani |

Future Research Directions and Translational Perspectives for Laccaic Acid C

Advanced Mechanistic Investigations

A foundational step in harnessing the potential of laccaic acid C is to achieve a deeper understanding of its molecular interactions and the biological pathways it modulates.

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target. While specific docking studies for this compound are not extensively reported, research on its analogs provides a clear precedent. For instance, laccaic acids A and B have been evaluated in silico as potential inhibitors of the main protease (Mpro) of COVID-19. semanticscholar.orgmdpi.com Similarly, laccaic acid A has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a discovery supported by computational analysis. nih.gov

Future research should apply these techniques specifically to this compound. Molecular docking could predict its binding affinity to a range of potential targets, including those identified for other laccaic acids like DNMTs. mdpi.comxiahepublishing.com MD simulations could then be used to refine these models, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction over time. rsc.org Such studies would be invaluable for prioritizing experimental validation and understanding the structural basis of this compound's activity, particularly how its unique L-tyrosine side chain influences target binding compared to its analogs. researchgate.net

Table 1: Potential Targets for Molecular Docking Studies of this compound

| Potential Target Class | Specific Example(s) | Rationale for Investigation |

|---|---|---|

| DNA Methyltransferases | DNMT1, DNMT3a, DNMT3b | Laccaic acid A is a known inhibitor; potential for epigenetic modulation. mdpi.comnih.gov |

| Viral Proteases | SARS-CoV-2 Mpro | General activity of related anthraquinones against this target class. mdpi.com |

| Protein Kinases | Akt, JNK, AMPK | Key regulators of cell survival and metabolism, often modulated by natural products. xiahepublishing.com |

The unique chemical structure of this compound, featuring an amino acid moiety, suggests it may have binding partners and affect cellular pathways differently than other laccaic acids. While laccaic acid A is known to target DNMT1, leading to the reactivation of tumor suppressor genes, the specific targets of this compound remain largely unexplored. mdpi.comnih.gov Its potential as an anticancer agent has been noted, warranting further investigation into the specific mechanisms. researcher.life

Future research should employ unbiased, large-scale approaches like chemical proteomics to identify direct binding partners of this compound within the cell. Techniques such as affinity purification-mass spectrometry (AP-MS), using a "bait" molecule derived from this compound, could pull down interacting proteins for identification. Subsequently, transcriptomics and proteomics analyses of cells treated with this compound would reveal its impact on global gene and protein expression, helping to map the pathways it modulates. These pathways could include those related to cell proliferation, survival, and metabolism. xiahepublishing.com

In-depth Molecular Docking and Simulation Studies

Development of Chemical Biology Tools

To fully explore and exploit the biological activities of this compound, it is essential to develop sophisticated chemical tools derived from its structure.

Building on the knowledge of its structure and potential targets, this compound can serve as a scaffold for the design and synthesis of more specific and potent chemical probes and inhibitors. scielo.br For example, if this compound is confirmed to inhibit a particular enzyme, synthetic modifications could be made to its structure to enhance binding affinity and selectivity.

Furthermore, molecular probes can be synthesized by attaching reporter tags (e.g., fluorophores, biotin) to the this compound structure at positions determined not to be critical for its biological activity. These probes are indispensable tools for visualizing the compound's subcellular localization, quantifying target engagement in living cells, and facilitating the identification of binding partners through techniques like fluorescence microscopy and pull-down assays. mdpi.com The synthesis of such tools is a critical step in translating basic discoveries into robust research probes.

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects and for rationally designing more effective analogs. nih.gov The natural variation among laccaic acids A, B, C, and E provides a starting point for preliminary SAR insights. researchgate.net Each of these compounds shares the same anthraquinone (B42736) core but differs in the side chain attached to the phenyl group. researchgate.netmdpi.com

A systematic SAR study on this compound would involve synthesizing a library of analogs with modifications at key positions:

The Amino Acid Side Chain: Modifying the L-tyrosine moiety (e.g., changing the amino acid, altering stereochemistry, converting the carboxylic acid to an ester or amide) would clarify its role in target binding and cellular uptake.

The Anthraquinone Core: Altering the number and position of hydroxyl groups could impact activity and properties like metal chelation.

The Carboxylic Acid Groups: Esterification or amidation of the two carboxylic acid groups on the anthraquinone ring could affect solubility and cell permeability.

By comparing the biological activity of these synthesized analogs, researchers can build a detailed SAR map. rsc.org This knowledge would guide the development of second-generation compounds with enhanced potency, selectivity, and improved pharmacological properties.

Table 2: Structural Comparison of Major Laccaic Acids for SAR Context

| Compound | Molecular Formula | Side Chain (R) | Key Structural Feature |

|---|---|---|---|

| Laccaic Acid A | C₂₆H₁₉NO₁₂ | -CH₂CH₂NHCOCH₃ | N-acetyl-tyramine derivative. |

| Laccaic Acid B | C₂₄H₁₆O₁₂ | -CH₂CH₂OH | Tyrosol derivative; lacks a nitrogen atom. |

| This compound | C₂₅H₁₇NO₁₃ | -CH₂CH(NH₂)COOH | L-tyrosine derivative; contains a free amino acid group. researchgate.net |

Design and Synthesis of Specific Inhibitors and Probes

Biotechnological Production and Sustainable Sourcing

The traditional source of laccaic acids is the lac insect, Kerria lacca. scribd.com However, reliance on natural extraction can be subject to environmental variability and may not be scalable for large-scale production. Recent groundbreaking research has revealed that the biosynthesis of the laccaic acid backbone and its tyrosine precursor is not performed by the insect itself, but by a yeast-like endosymbiont (YLS). pnas.org This symbiont possesses the necessary non-reducing polyketide synthase (NR-PKS) gene cluster and the shikimate pathway for tyrosine synthesis. pnas.org

This discovery opens up exciting avenues for biotechnological production. Future research should focus on:

Metabolic Engineering: Transferring the identified biosynthetic gene cluster from the YLS into a well-characterized industrial microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This would enable scalable and controlled fermentation-based production of the laccaic acid precursor, flavokermesic acid, and potentially this compound itself if the conjugating enzymes are also identified and co-expressed.

Sustainable Cultivation: Alongside biotechnological approaches, improving the sustainability of traditional lac cultivation remains important. researchgate.net This includes optimizing host plant selection and developing harvesting practices that ensure the long-term health of both the insect and its host plants, contributing to biodiversity and a sustainable bioeconomy. researchgate.netcore.ac.uk

By pursuing these advanced research directions, the scientific community can fully elucidate the mechanistic underpinnings of this compound's activity and translate this knowledge into novel chemical tools and potentially new therapeutic strategies.

Optimization of Fermentation Processes for this compound

The industrial-scale production of this compound is currently limited by its natural sourcing from the lac insect, Kerria lacca. Microbial fermentation presents a promising alternative for sustainable and scalable production. Future research will likely focus on optimizing fermentation conditions to maximize yield. This involves a multi-parametric approach, drawing parallels from the production of other microbial metabolites like lactic acid and various pigments. nih.govnih.govnih.gov

Key parameters for optimization would include: